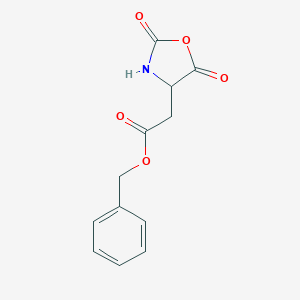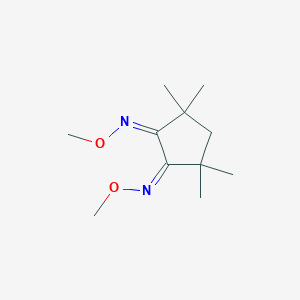![molecular formula C10H11N3O B130576 2-[(methylamino)methyl]quinazolin-4(3H)-one CAS No. 143993-12-8](/img/structure/B130576.png)
2-[(methylamino)methyl]quinazolin-4(3H)-one
Overview
Description
Quinazolin-4(3H)-ones are a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. The compound 2-[(methylamino)methyl]quinazolin-4(3H)-one is a derivative of quinazolinone, which has been studied for its potential in various biological applications, including antiviral, antibacterial, and anticancer activities .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones can be achieved through several methods. One approach involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid, which can be further modified to incorporate additional functionalities . Another method utilizes a microwave-assisted technique to rapidly synthesize 2,3-disubstituted quinazolin-4(3H)-ones, which has been applied to create compounds with antiviral properties . A catalyst-free synthesis using formamide as an ammonia precursor and PEG-400 as a solvent has also been developed, leading to various 2-substituted quinazolin-4(3H)-one derivatives . Additionally, a green process involving microwave-assisted reactions has been used to synthesize 3-amino-2-methyl-quinazolin-4(3H)-ones .
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-ones is characterized by a bicyclic system containing a benzene ring fused to a pyrimidine ring. The presence of substituents on the quinazolinone core can significantly influence the compound's biological activity and interaction with biological targets . Spectral analysis techniques such as FT-IR, 1H-NMR, 13C-NMR, and HRMS are commonly used to confirm the structures of synthesized quinazolinones .
Chemical Reactions Analysis
Quinazolin-4(3H)-ones can undergo various chemical reactions to introduce different substituents, which can alter their biological activity. For instance, the amino group of 3-amino-2-methyl-quinazolin-4(3H)-one can be condensed with formaldehyde and amines to yield novel derivatives with antimicrobial properties . Schiff bases can also be formed by condensing 3-amino-2-methyl quinazolin-4(3H)-ones with aromatic aldehydes, leading to compounds with significant antibacterial and antifungal activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-ones, such as melting points and solubility, are influenced by the nature of the substituents on the quinazolinone ring. These properties are crucial for the compound's bioavailability and pharmacokinetics. The introduction of electron-withdrawing or electron-donating groups can also affect the compound's reactivity and stability .
Scientific Research Applications
Antimicrobial Activities
2-[(methylamino)methyl]quinazolin-4(3H)-one derivatives have been found to exhibit significant antimicrobial activities. Specifically, certain compounds synthesized from this chemical showed notable antibacterial and antifungal properties (Alagarsamy et al., 2007). Another study also confirmed the antimicrobial efficacy of these compounds, particularly against pathogenic bacteria and fungi (Saravanan et al., 2010).
Antiviral Properties
Novel derivatives of 2-[(methylamino)methyl]quinazolin-4(3H)-one have been synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses. These compounds showed promising results in inhibiting various viral strains, indicating their potential in antiviral therapy (Selvam et al., 2007).
Anticancer Research
There is significant interest in the potential anticancer properties of 2-[(methylamino)methyl]quinazolin-4(3H)-one derivatives. One study focused on the synthesis of water-soluble analogues of a quinazolin-4-one-based antitumor agent, highlighting the molecule's growth-inhibitory activity against cancer cells (Bavetsias et al., 2002). Another research effort synthesized new polyphenolic derivatives of quinazolin-4(3H)-one, which exhibited antioxidant and cytotoxic activities, indicating their potential in cancer therapy (Pele et al., 2022).
Pharmacological Screening
Some derivatives of 2-[(methylamino)methyl]quinazolin-4(3H)-one have been synthesized and evaluated for various pharmacological activities, including analgesic and anti-inflammatory effects. These studies contribute to understanding the broader therapeutic potential of these compounds (Alagarsamy et al., 2007).
Future Directions
properties
IUPAC Name |
2-(methylaminomethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-11-6-9-12-8-5-3-2-4-7(8)10(14)13-9/h2-5,11H,6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJLEOHAYHKRRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368461 | |
| Record name | 2-[(Methylamino)methyl]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(methylamino)methyl]quinazolin-4(3H)-one | |
CAS RN |
143993-12-8 | |
| Record name | 2-[(Methylamino)methyl]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(methylamino)methyl]-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



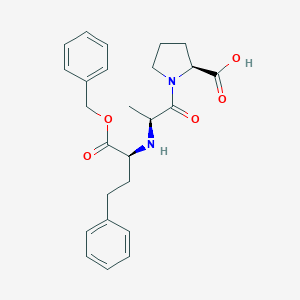
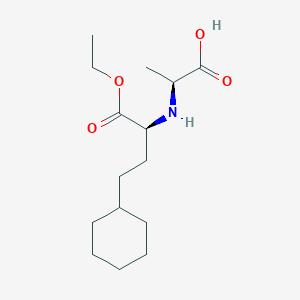
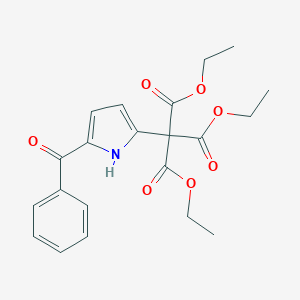
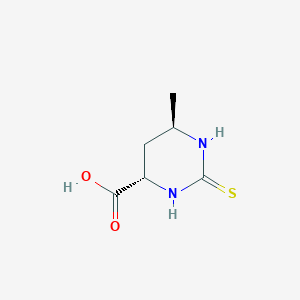
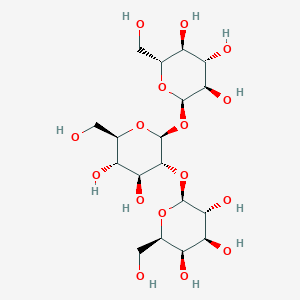

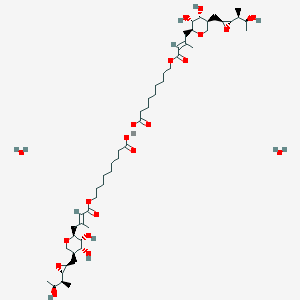
![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)
